molecular formula C10H6F2N2O2 B13704341 5,6-Difluoro-4-methyl-8-nitroquinoline

5,6-Difluoro-4-methyl-8-nitroquinoline

Cat. No.: B13704341
M. Wt: 224.16 g/mol
InChI Key: BWENUUVNYUEHRP-UHFFFAOYSA-N
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Description

5,6-Difluoro-4-methyl-8-nitroquinoline: is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and provides unique properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-4-methyl-8-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline at the 5-position, followed by nitration and methylation reactions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Difluoro-4-methyl-8-nitroquinoline is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: The compound exhibits significant biological activity, including antibacterial and antiviral properties. It is used in the study of enzyme inhibition and as a probe in biological assays .

Medicine: Fluorinated quinolines, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases .

Industry: The compound finds applications in the development of new materials, including liquid crystals and dyes. It is also used in the agricultural industry as a component of pesticides and herbicides .

Comparison with Similar Compounds

  • 5,8-Difluoro-2-methyl-6-nitroquinoline
  • 6-Methoxyquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Comparison: 5,6-Difluoro-4-methyl-8-nitroquinoline is unique due to the specific positioning of the fluorine atoms and the nitro group, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and selectivity in biological systems .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

5,6-difluoro-4-methyl-8-nitroquinoline

InChI

InChI=1S/C10H6F2N2O2/c1-5-2-3-13-10-7(14(15)16)4-6(11)9(12)8(5)10/h2-4H,1H3

InChI Key

BWENUUVNYUEHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])F)F

Origin of Product

United States

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